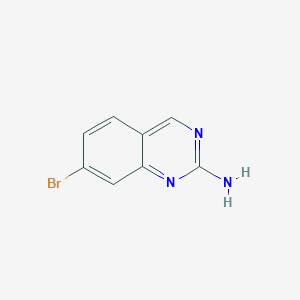

7-Bromoquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQBLOSOCYEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444755 | |

| Record name | 7-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-15-8 | |

| Record name | 7-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinazolin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Within this class, 7-Bromoquinazolin-2-amine emerges as a pivotal building block, offering strategically positioned reactive handles for the synthesis of complex molecular architectures. The bromine atom at the 7-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the nucleophilic 2-amino group provides a direct vector for diversification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, and reactivity, designed to empower researchers, scientists, and drug development professionals in leveraging this scaffold for novel discoveries.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. This compound is typically supplied as a solid, ranging in color from pale-yellow to yellow-brown. For optimal stability and to prevent degradation, it should be stored in a dark place under an inert atmosphere.[4]

| Property | Value | Source(s) |

| CAS Number | 190274-15-8 | [5][6] |

| Molecular Formula | C₈H₆BrN₃ | [5][6] |

| Molecular Weight | 224.06 g/mol | [5][7] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95% | [5][6] |

| Density | ~1.744 g/cm³ (predicted) | [4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |

| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [5] |

| SMILES | BrC1=CC2=NC(N)=NC=C2C=C1 | [6] |

Synthesis of the Quinazoline Scaffold

The construction of the 2-aminoquinazoline ring system can be achieved through several established synthetic methodologies, often involving the cyclization of appropriately substituted anthranilic acid or 2-aminobenzonitrile precursors.[1][8] A common and effective strategy involves the acid-mediated [4+2] annulation of a 2-aminoaryl ketone or nitrile.

Proposed Synthetic Protocol: Acid-Mediated Cyclization

This protocol outlines a plausible and robust method for the synthesis of the title compound, adapted from general procedures for 2-aminoquinazoline synthesis. The key transformation is the condensation and intramolecular cyclization of 2-amino-4-bromobenzonitrile with a cyanating agent, facilitated by an acid catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromobenzonitrile (1.0 eq.).

-

Reagent Addition: Add cyanamide (1.5 eq.) to the flask.

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane. Subsequently, add a strong acid catalyst, such as concentrated hydrochloric acid (2.0 eq.), to the mixture.

-

Causality Insight: The acid protonates the cyanamide, significantly increasing the electrophilicity of its carbon atom. This activation is crucial for the subsequent nucleophilic attack by the 2-amino group of the benzonitrile derivative.

-

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality Insight: Elevated temperatures are necessary to overcome the activation energy for both the initial addition and the subsequent intramolecular cyclization and aromatization steps.

-

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.

A. Palladium-Catalyzed Cross-Coupling at the C7-Position

The aryl bromide at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[9]

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures.[10][11] This is particularly useful for introducing new aryl or heteroaryl moieties at the C7 position to explore structure-activity relationships.

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Heating: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), and heat the reaction to 80-100 °C until completion.

-

Purification: After work-up, the product is typically purified by silica gel column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary or secondary amines.[13][14][15] This reaction is instrumental in synthesizing libraries of 7-amino-substituted quinazolines, a common motif in kinase inhibitors.

-

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the C-Br bond to the Pd(0) center. The amine then coordinates to the palladium complex, and after deprotonation by the base, reductive elimination forms the C-N bond and regenerates the active catalyst.[13][14]

General Protocol for Buchwald-Hartwig Amination:

-

Setup: Combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos or BINAP, 1-5 mol%) in a Schlenk tube.

-

Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas.

-

Solvent & Heating: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and heat the mixture, typically between 80-110 °C, until the starting material is consumed.

-

Purification: After aqueous work-up, the product is purified via column chromatography.

Caption: Buchwald-Hartwig amination of this compound.

B. Reactivity of the 2-Amino Group

The primary amine at the C2 position is nucleophilic and can readily undergo standard transformations such as acylation and alkylation to introduce a diverse array of functional groups.[16]

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding 2-amido-7-bromoquinazolines.

-

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines at the C2 position, though control of selectivity can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.

Spectral Data and Characterization

Unambiguous characterization of this compound and its derivatives is essential. While specific spectra should be acquired for each batch, the expected features are predictable.[17][18][19]

-

¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinazoline ring will exhibit splitting patterns (doublets, singlets) influenced by the positions of the bromine and amino substituents.

-

¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the quinazoline core. The carbon bearing the bromine (C7) will be shifted downfield, while the carbon attached to the amino group (C2) will also show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (around 3100-3400 cm⁻¹) and strong absorptions in the 1500-1650 cm⁻¹ region corresponding to C=N and C=C stretching of the aromatic heterocyclic system.

Applications in Drug Discovery and Materials Science

The quinazoline scaffold is a cornerstone of modern drug discovery.[2][3][20] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][21]

Notably, 2-amino-7-amide quinazoline derivatives have recently been discovered as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase (ERK1/2), a critical node in the MAPK signaling pathway often dysregulated in cancer.[22] this compound is the ideal starting point for synthesizing such compounds. The C7-bromo position allows for the introduction of various amide-containing groups via Buchwald-Hartwig amination or related coupling strategies, while the C2-amino group can be functionalized to optimize binding and pharmacokinetic properties.

Caption: Role as a scaffold in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in medicinal chemistry and materials science. Its well-defined reactive sites at the C2 and C7 positions allow for predictable and high-yielding derivatization through robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their synthetic programs, accelerating the discovery of novel molecules with therapeutic potential.

References

-

7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 . PubChem. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available at: [Link]

-

Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents . National Institutes of Health (NIH). Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). Available at: [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs . ARKAT USA, Inc. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability . National Institutes of Health (NIH). Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities . National Institutes of Health (NIH). Available at: [Link]

-

Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 . PubMed. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-7-bromoquinazoline CAS#: 190274-15-8 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1stsci.com [1stsci.com]

- 7. 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 17. 190274-15-8|this compound|BLD Pharm [bldpharm.com]

- 18. 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine [synhet.com]

- 19. 7-Bromoquinoline(4965-36-0) 1H NMR [m.chemicalbook.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 7-Bromoquinazolin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle formed by the fusion of a pyrimidine and a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the presence of multiple hydrogen bond donors and acceptors allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a wide array of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The strategic functionalization of the quinazoline nucleus is a cornerstone of modern drug design, and 7-Bromoquinazolin-2-amine (CAS Number: 190274-15-8) has emerged as a key building block in this endeavor.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering insights into its utility as a versatile starting material for the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 190274-15-8 | [2][3] |

| Molecular Formula | C₈H₆BrN₃ | [3][4] |

| Molecular Weight | 224.06 g/mol | [3][4] |

| Appearance | Solid, typically yellow | [3] |

| Density | ~1.744 g/cm³ | |

| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [4] |

| SMILES | Nc1ncc2cc(Br)ccc2n1 | [5] |

The structure of this compound is characterized by two key reactive sites: the 2-amino group and the bromine atom at the 7-position. The 2-amino group is a nucleophilic center and a hydrogen bond donor, making it amenable to a variety of substitution reactions. The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[6][7] This dual reactivity makes this compound a highly valuable and versatile intermediate in the construction of complex molecular architectures.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous cyclization reactions of substituted 2-aminobenzonitriles with guanidine.[9][10]

Materials:

-

2-Amino-4-bromobenzonitrile

-

Guanidine hydrochloride

-

A strong base (e.g., sodium ethoxide or potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol or N,N-dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Guanidine Free Base: In a separate flask, dissolve guanidine hydrochloride in the chosen anhydrous solvent. Add a stoichiometric equivalent of the strong base and stir at room temperature for 30 minutes to generate the guanidine free base. The resulting salt byproduct (e.g., NaCl or KCl) may precipitate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-amino-4-bromobenzonitrile in the anhydrous solvent.

-

Cyclization Reaction: Add the freshly prepared solution of guanidine free base to the solution of 2-amino-4-bromobenzonitrile.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the solvent and temperature but is typically in the range of 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve washing with water to remove any remaining inorganic salts, followed by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or purification by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.

-

Anhydrous Conditions: Guanidine is a strong base and is hygroscopic. The presence of water can interfere with the reaction and lead to the formation of byproducts.

-

Strong Base for Guanidine Liberation: Guanidine is typically supplied as a hydrochloride salt. A strong, non-nucleophilic base is required to deprotonate it to the active free base form for the cyclization reaction.

-

Choice of Solvent: The solvent should be able to dissolve the starting materials and be stable at the reflux temperature. Alcohols like ethanol are often good choices as they can also help to protonate and activate the nitrile group.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

Reactions at the 2-Amino Group

The 2-amino group is a versatile nucleophile that can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of diverse side chains that can modulate the compound's physicochemical properties and biological activity.

Palladium-Catalyzed Cross-Coupling Reactions at the 7-Bromo Position

The bromine atom at the 7-position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is particularly useful for synthesizing derivatives with substituted amino groups at the 7-position, which can be crucial for modulating biological activity and improving pharmacokinetic properties.

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery, primarily due to the established role of quinazolines as potent inhibitors of various protein kinases.

Kinase Inhibitors

Many clinically approved and investigational kinase inhibitors feature the quinazoline core. The 2-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The 7-position, accessible through the bromo substituent, allows for the introduction of moieties that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity. Derivatives of this compound are therefore promising candidates for screening against a wide range of kinases implicated in cancer and other diseases.[11][12]

Anticancer Agents

The antiproliferative activity of quinazoline derivatives is well-documented.[4] By serving as a versatile platform for the synthesis of diverse compound libraries, this compound can facilitate the discovery of novel anticancer agents. Structure-activity relationship (SAR) studies on derivatives of this scaffold can provide valuable insights into the structural requirements for potent and selective inhibition of cancer cell growth.[13]

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, the following are the expected key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring system. The protons on the benzene ring will be influenced by the electron-withdrawing bromine atom. The protons of the 2-amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity. The exact mass can be used to confirm the elemental composition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its dual reactivity, with a nucleophilic amino group and a versatile bromo substituent, provides a powerful platform for the synthesis of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold in targeting key biological pathways, particularly in oncology, underscores the potential of this compound as a starting point for the development of novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative drug candidates.

References

Sources

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 190274-15-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-amino-7-bromoquinazoline (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Placement of Bromine: A Deep Dive into the Biological Activity of Substituted Quinazolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Impact of Bromine Substitution

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Among the various possible substitutions, the introduction of a bromine atom has proven to be a particularly effective strategy for enhancing the therapeutic potential of quinazoline derivatives.[3][4] The unique physicochemical properties of bromine, such as its size, electronegativity, and lipophilicity, can significantly influence the molecule's interaction with biological targets, leading to improved potency and selectivity.[5] This technical guide provides a comprehensive overview of the biological activities of bromo-substituted quinazolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: A Prominent Therapeutic Avenue

Bromo-substituted quinazolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][6] The presence of bromine on the quinazoline ring can enhance the antiproliferative activity, often through the inhibition of key enzymes involved in cancer cell signaling pathways.[7]

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism through which many bromo-substituted quinazolines exert their anticancer effects is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][7] EGFR is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[1] The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to improve the anticancer effects.[1] Furthermore, 3-bromo substituted quinazoline molecules have displayed potent activity as EGFR inhibitors.[7]

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Molecular docking and simulation studies have provided insights into the binding affinity of bromo-substituted quinazolines with EGFR, revealing key hydrogen bonding and hydrophobic interactions.[1]

Signaling Pathway: EGFR Inhibition by Bromo-Substituted Quinazolines

Caption: EGFR signaling and its inhibition by bromo-substituted quinazolines.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various bromo-substituted quinazoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of bromo-substituted quinazolines from recent studies.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with an aliphatic linker at the SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1][6] |

| SW480 (Colon) | 17.85 ± 0.92 | [1][6] | ||

| MRC-5 (Normal) | 84.20 ± 1.72 | [1][6] | ||

| 9 | Quinazoline with a bromo atom at the 4-position of a phenyl group | MGC-803 (Gastric) | 1.89 | [4] |

| 25 | Quinazolin-4-one with a (3-bromophenyl) moiety at position 2 | CDK9 expressing cells | 0.142 | [8] |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [9] |

Note: A lower IC50 value indicates a higher potency of the compound. The selectivity of a compound is often assessed by comparing its cytotoxicity against cancer cell lines versus normal cell lines, as seen with compound 8a .[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted quinazoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow: MTT Assay for Evaluating Cytotoxicity

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial and Antiviral Activities

Beyond their anticancer potential, bromo-substituted quinazolines have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[10][11]

Antibacterial and Antifungal Efficacy

Several studies have reported the synthesis and evaluation of bromo-substituted quinazolinones as potent antimicrobial agents.[10][12] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[5] The antimicrobial activity is often evaluated using methods such as the cup-plate agar diffusion method or by determining the minimum inhibitory concentration (MIC).[10]

For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive bacteria) and Pseudomonas aeruginosa (Gram-negative bacteria), as well as antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata.[10]

Antiviral Potential

The antiviral properties of bromo-substituted quinazolines have also been investigated. One study reported that 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone exhibited potent antiviral activity against the vaccinia virus with a MIC of 1.92 µg/ml.[11] While some bromo-substituted quinazolinones have shown low cytotoxicity in anti-HIV studies, they did not exhibit significant anti-HIV activity.[11] More recent research has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogs exhibiting EC50 values as low as 86 nM.[13]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of bromo-substituted quinazolines have also been a subject of investigation.[3][14] The carrageenan-induced paw edema test in rats is a common in vivo model used to evaluate the anti-inflammatory potential of these compounds.[10]

Certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown good anti-inflammatory activity comparable to the standard drug ibuprofen.[10] Specifically, compounds with o-methoxyphenyl and p-methoxyphenyl substitutions at the 3-position of the quinazoline ring demonstrated the most potent anti-inflammatory effects. Another study highlighted that among a series of 3-naphtalene-substituted quinazolinone derivatives, the 6-bromo-substituted analog was the most potent anti-inflammatory agent.[3]

Structure-Activity Relationships (SAR)

The biological activity of bromo-substituted quinazolines is highly dependent on the position of the bromine atom and the nature of other substituents on the quinazoline scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

-

Position of Bromine: The 6-position is a common site for bromine substitution and has been shown to enhance anticancer and anti-inflammatory activities.[1][3] 3-bromo substitution has also been linked to potent EGFR inhibition.[7] However, substitution at the C6 position of the 4(3H)-quinazolinone core with a bromo group was not tolerated for antibacterial activity in one study.[15]

-

Substituents at other positions: The nature of the substituent at the 2- and 3-positions of the quinazoline ring significantly influences the biological activity. For example, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, an aliphatic linker at the SH group resulted in the most potent anticancer activity.[1] The presence of electron-donating or electron-withdrawing groups on a phenyl ring at the 3-position can also modulate the activity.[1]

Logical Relationship: Structure-Activity Relationship of Bromo-Substituted Quinazolines

Caption: Influence of substitutions on the biological activity of quinazolines.

Synthesis of Bromo-Substituted Quinazolines

The synthesis of bromo-substituted quinazolines typically involves multi-step reaction sequences. A common starting material is a bromo-substituted anthranilic acid.[1]

General Synthetic Scheme

A representative synthesis of 6-bromo-substituted quinazolin-4-one derivatives is outlined below:

-

Formation of the Benzoxazinone Intermediate: Bromo-anthranilic acid is reacted with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding 2-substituted-6-bromo-3,1-benzoxazin-4-one.

-

Ring Transformation to Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine or other nucleophile to yield the desired 3-substituted-6-bromo-quinazolin-4-one.

-

Further Modifications: The resulting quinazolinone can be further modified at various positions to generate a library of derivatives for biological evaluation.[1]

For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid and phenyl isothiocyanate.[1] This intermediate can then be reacted with various alkyl halides or substituted benzyl bromides to produce a series of derivatives.[1]

Conclusion and Future Perspectives

Bromo-substituted quinazolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties make them attractive candidates for further drug development. The strategic incorporation of a bromine atom into the quinazoline scaffold has been repeatedly shown to enhance biological efficacy. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, particularly their interactions with specific biological targets, will be crucial for the rational design of next-generation therapeutics based on the bromo-substituted quinazoline core.

References

-

(2021). Antiviral Agents – Benzazine Derivatives. [Link]

-

(n.d.). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)- Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. [Link]

-

(n.d.). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. [Link]

-

(2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

-

(2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

(2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

-

(n.d.). In vitro antibacterial activity of ten series of substituted quinazolines. [Link]

-

(2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

-

(n.d.). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. [Link]

-

(2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

-

(n.d.). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. [Link]

-

(2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). [Link]

-

(2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

(2021). Antiviral Agents – Benzazine Derivatives. [Link]

-

(n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. [Link]

-

(n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

(2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

-

(n.d.). Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. [Link]

-

(n.d.). Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives: Microwave-Assisted Synthesis and Evaluation of Antiviral Activities against Respiratory and Biodefense Viruses. [Link]

-

(2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]

-

(2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

(n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. [Link]

-

(n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. [Link]

-

(n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

(n.d.). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. [Link]

-

(2025). A review on biological activity of quinazolinones. [Link]

-

(2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. [Link]

-

(n.d.). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

-

(2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. [Link]

-

(n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. [Link]

-

(2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

(2025). Quinazoline derivatives: Synthesis and bioactivities. [Link]

-

(2017). Biological activity of Quinazoline: A Review. [Link]

-

(n.d.). Substituted quinazolones as potent anticonvulsants and enzyme inhibitors. [Link]

-

(n.d.). Biological activities of recent advances in quinazoline. [Link]

-

(2023). Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain. [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijstm.com [ijstm.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mediresonline.org [mediresonline.org]

- 13. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Bromoquinazolin-2-amine and its Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its many variations, 7-Bromoquinazolin-2-amine serves as a pivotal building block for the synthesis of a new generation of targeted therapeutics. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its role in the development of potent and selective kinase inhibitors for the treatment of diseases such as cancer. We will explore the structure-activity relationships of its derivatives, examine their mechanisms of action, and provide detailed protocols for their synthesis and evaluation, offering a critical resource for researchers in the field of drug discovery.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3] Several quinazoline-based drugs are already in clinical use, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[3]

The 7-bromo substitution on the quinazoline core is of particular interest as it provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug screening. The 2-amino group also serves as a key point for derivatization, enabling the modulation of the compound's physicochemical properties and biological activity.

Synthesis of the Core Moiety: this compound

The synthesis of the this compound core is a critical first step in the development of its derivatives. While various synthetic routes exist for quinazolines, a common and effective method for this specific compound involves a multi-step synthesis. A general approach often starts from a substituted anthranilic acid derivative.

General Synthetic Workflow

A plausible synthetic route can be envisioned starting from 2-amino-4-bromobenzoic acid. This starting material can be cyclized with a source of the C2-N fragment, such as cyanamide, to form the quinazoline ring system.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This is a representative protocol and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 2-Amino-4-bromobenzamide

-

To a solution of 2-amino-4-bromobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a source of ammonia (e.g., ammonium chloride) at 0 °C.

-

Add a tertiary amine base (e.g., triethylamine) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-4-bromobenzamide.

Step 2: Cyclization to this compound

-

A mixture of the synthesized 2-amino-3,5-dibromobenzamide and an appropriate aromatic aldehyde in ethanol can be refluxed.[4]

-

Subsequently, a catalyst such as copper(II) chloride is added, and the mixture is refluxed for an additional period.[4]

-

The progress of the reaction is monitored by TLC.[4]

-

Upon completion, the reaction mixture is filtered and washed to yield the crude product, which can be further purified by recrystallization.[4]

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[4]

-

Melting Point: To assess purity.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The this compound core offers two primary sites for modification: the 2-amino group and the 7-bromo position. These modifications are crucial for tuning the compound's biological activity, selectivity, and pharmacokinetic properties.

Modifications at the 2-Amino Group

The 2-amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation. These modifications can influence the compound's interaction with the target protein, particularly through hydrogen bonding.

Modifications at the 7-Bromo Position

The bromine atom at the 7-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the exploration of a large chemical space to optimize target engagement and physicochemical properties.

Structure-Activity Relationship (SAR) Insights

Numerous studies have explored the SAR of 2-aminoquinazoline derivatives, particularly as kinase inhibitors.[5][6][7] Key findings often highlight:

-

The nature of the substituent at the 2-position: Aromatic or heteroaromatic rings can form crucial pi-stacking interactions within the ATP-binding pocket of kinases.

-

The substituent at the 7-position: The introduction of specific groups can enhance potency and selectivity. For instance, amide functionalities at this position have been shown to be beneficial for ERK1/2 inhibition.[8]

-

Overall physicochemical properties: Lipophilicity, molecular weight, and hydrogen bonding capacity are critical for cell permeability and oral bioavailability.

Biological Applications: Targeting Protein Kinases in Cancer

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][10]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3] Derivatives of this compound have been designed and synthesized to target both wild-type and mutant forms of EGFR, which are implicated in various cancers, including non-small cell lung cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in B-cell signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[11] Covalent inhibitors that form a bond with a cysteine residue in the active site of BTK have shown significant clinical success. The this compound scaffold can be elaborated to include a reactive "warhead" to achieve irreversible inhibition.[12]

Extracellular Signal-Regulated Kinase (ERK) 1/2 Inhibition

The ERK/MAPK pathway is a central signaling cascade that is frequently hyperactivated in cancer.[8] Targeting the terminal kinases in this pathway, ERK1 and ERK2, is a promising therapeutic strategy. Potent and orally bioavailable ERK1/2 inhibitors have been developed based on a 2-amino-7-amide quinazoline skeleton.[8]

Signaling Pathway Visualization

Caption: Simplified ERK/MAPK signaling pathway and the point of intervention for this compound-based inhibitors.

In Vitro Biological Evaluation

The biological activity of newly synthesized derivatives is typically assessed through a series of in vitro assays.

Kinase Inhibition Assays

-

Biochemical Assays: These assays measure the direct inhibition of the target kinase's enzymatic activity. Common formats include radiometric assays, fluorescence-based assays (e.g., LanthaScreen), and luminescence-based assays (e.g., Kinase-Glo).

-

Cellular Assays: These assays assess the ability of the compounds to inhibit the kinase in a cellular context. This is often done by measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.

Cell Proliferation Assays

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can also be used to assess the effect of the compounds on cell growth.

Quantitative Data Summary

| Compound ID | Target Kinase | IC₅₀ (nM) - Biochemical | IC₅₀ (nM) - Cellular | Cell Line | Antiproliferative IC₅₀ (nM) |

| Example 1 | EGFR | 15 | 50 | A549 (Lung Cancer) | 120 |

| Example 2 | BTK | 5 (covalent) | 25 | TMD8 (Lymphoma) | 80 |

| Example 3 | ERK1/2 | 8 | 30 | A375 (Melanoma) | 100 |

Note: The data in this table is illustrative and intended to represent typical values obtained for potent quinazoline-based kinase inhibitors.

Conclusion and Future Directions

This compound is a highly valuable scaffold in modern drug discovery, particularly in the development of targeted cancer therapies. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases.

Future research in this area will likely focus on:

-

Improving selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and toxicity.

-

Overcoming drug resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring new therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective medicines to address unmet medical needs.

References

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed. Available at: [Link]

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Research Square. Available at: [Link]

-

Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. National Institutes of Health. Available at: [Link]

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]

-

Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

-

Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. PubMed. Available at: [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. National Institutes of Health. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. Available at: [Link]

-

Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. National Institutes of Health. Available at: [Link]

-

(PDF) Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. Available at: [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

-

Structure–activity relationship (SAR) of compounds 1–7, 27, 28;... ResearchGate. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: a 2021 update. Pharmacological Research. Available at: [Link]

-

Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

quinazoline scaffold in medicinal chemistry

An In-Depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1] Its versatile chemical nature and ability to interact with a multitude of biological targets have led to its incorporation into numerous clinically successful drugs. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline-based compounds. We will focus particularly on its revolutionary role in oncology as a core component of tyrosine kinase inhibitors, while also exploring its broader therapeutic potential. Through detailed protocols, mechanistic diagrams, and a case study of the landmark drug Gefitinib, this document aims to serve as an authoritative resource for harnessing the full potential of the quinazoline core in modern drug discovery.

The Quinazoline Core: Foundational Chemistry and Synthesis

The quinazoline framework (1,3-diazanaphthalene) is an aromatic heterocycle whose unique arrangement of nitrogen atoms provides critical hydrogen bonding capabilities, making it an ideal anchor for binding to enzyme active sites.[2][3] Its structural rigidity and planarity, combined with the numerous positions available for substitution, allow for the precise tuning of physicochemical properties and pharmacological activity.

Classical and Modern Synthetic Strategies

The synthesis of the quinazoline core has been a subject of extensive research for over a century. Early methods, while foundational, often required harsh conditions. Modern approaches focus on efficiency, yield, and greener chemistry.

-

Niementowski Quinazoline Synthesis: A classical and reliable method involving the condensation of anthranilic acid with amides at high temperatures to form 4(3H)-quinazolinones, which are key intermediates for many therapeutic agents.[4][5]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for various quinazoline syntheses, including multicomponent reactions.[6]

-

Multicomponent Reactions (MCRs): These strategies, such as the Biginelli reaction, allow for the construction of complex quinazoline derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[6]

Experimental Protocol: General Synthesis of a 4(3H)-Quinazolinone Intermediate

This protocol outlines a common laboratory-scale synthesis of a 2,3-substituted-4(3H)-quinazolinone, a versatile precursor for further derivatization.

Step 1: Synthesis of 2-aminobenzamide from Isatoic Anhydride

-

To a stirred solution of isatoic anhydride (1.0 eq) in a suitable solvent like DMF or dioxane, add ammonium hydroxide (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Pour the mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-aminobenzamide.

Step 2: Cyclization to form the Quinazolinone Ring

-

Combine 2-aminobenzamide (1.0 eq) and an appropriate aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of a Lewis acid (e.g., ceric ammonium nitrate) or a Brønsted acid (e.g., p-TsOH).

-

Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 2,3-substituted-4(3H)-quinazolinone.

Visualization: General Synthetic Workflow

Caption: Quinazoline inhibitors block EGFR signaling, preventing downstream activation.

Generations of EGFR Inhibitors

The clinical journey of quinazoline-based EGFR inhibitors showcases a classic story of targeted therapy development, including the challenge of acquired resistance.

-

First Generation (Reversible Inhibitors): Drugs like Gefitinib and Erlotinib were revolutionary for treating non-small-cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., Del19, L858R). [7][8]However, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, which increases ATP affinity and sterically hinders drug binding. [8]* Second Generation (Irreversible Inhibitors): To overcome this resistance, drugs like Afatinib and Dacomitinib were developed. [9]They feature a reactive group (e.g., an acrylamide) at the C6 or C7 position, which forms a covalent bond with a cysteine residue (Cys797) near the ATP binding site, leading to irreversible inhibition. [9]* Dual and Pan-Kinase Inhibitors: The quinazoline scaffold is not limited to EGFR. Lapatinib is a dual inhibitor of both EGFR and HER2, another important receptor in breast cancer. [10][11]Vandetanib is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET, demonstrating the scaffold's utility in simultaneously blocking multiple oncogenic pathways. [12][13]

Structure-Activity Relationship (SAR) of Quinazoline Kinase Inhibitors

Systematic modification of the quinazoline scaffold has yielded a deep understanding of the structural requirements for potent and selective kinase inhibition. For 4-anilinoquinazoline EGFR inhibitors, several key principles have emerged. [14][15]

| Position | Structural Feature | Impact on Activity | Rationale |

|---|---|---|---|

| N-1 | Unsubstituted Nitrogen | Essential | Forms a critical hydrogen bond with the hinge region (Met793) of the kinase, anchoring the molecule. [12] |

| C-4 | 3-Substituted Anilino Group | Essential for EGFR | The aniline ring projects into a hydrophobic pocket. Substituents like chlorine or fluorine at the 3-position enhance binding affinity. |

| C-6 & C-7 | Small, Solubilizing Groups | Modulates Potency & PK | Methoxy or other small, electron-donating groups often increase activity. [16]These positions are also used to attach larger side chains to improve solubility and pharmacokinetic properties. |

| C-6/C-7 | Michael Acceptor (e.g., acrylamide) | Confers Irreversibility | Enables covalent bond formation with Cys797, leading to second-generation irreversible inhibitors designed to overcome T790M resistance. [9]|

Visualization: Key Pharmacophoric Features

Caption: Pharmacophore model for 4-anilinoquinazoline EGFR inhibitors.

Case Study: Gefitinib (Iressa®)

Gefitinib was the first selective EGFR tyrosine kinase inhibitor approved, heralding the era of targeted cancer therapy. [17]Its development provides an excellent case study in rational drug design based on the quinazoline scaffold.

-

Discovery Rationale: The development was driven by the knowledge that aberrant EGFR signaling is a key driver in many solid tumors. [18]The goal was to create a small molecule that could competitively inhibit the ATP-binding site of the EGFR kinase. [18]* Mechanism of Action: Gefitinib reversibly binds to the ATP site of the EGFR kinase domain, inhibiting autophosphorylation and blocking downstream signal transduction, ultimately leading to apoptosis in cancer cells that depend on EGFR signaling. [18][19][20]* Clinical Application: It is approved as a first-line treatment for metastatic non-small-cell lung cancer (NSCLC) in patients whose tumors have specific EGFR mutations. [21]

Protocol: Abridged Laboratory Synthesis of Gefitinib

This four-step synthesis avoids hazardous reagents and chromatographic purification, making it a practical route. [21][22]

-

Chlorination: 6,7-dimethoxy-4(3H)-quinazolinone is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a solvent like isopropanol. The aniline nitrogen displaces the chlorine at the C-4 position to form N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Selective Demethylation: The methoxy group at the C-6 position is selectively demethylated. This can be achieved using L-methionine and methanesulfonic acid, or with an ionic liquid like trimethylammonium heptachlorodialuminate. [20][21]4. O-Alkylation: The newly formed hydroxyl group at C-6 is alkylated with 3-morpholinopropyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the final product, Gefitinib.

Data Summary: Gefitinib Profile

| Parameter | Value |

| Drug Name | Gefitinib (Iressa®) |

| Scaffold | 4-Anilinoquinazoline |

| Primary Target | EGFR Tyrosine Kinase |

| Mechanism | Reversible, ATP-Competitive |

| IC₅₀ (EGFR) | 2-37 nM |

| Indication | EGFR-mutated NSCLC |

Future Perspectives and Emerging Trends

While the quinazoline scaffold is a mature pharmacophore, research continues to unlock new potential.

-

Overcoming Resistance: The development of third-generation EGFR inhibitors (e.g., Osimertinib, based on a pyrimidine scaffold) to target the T790M mutation has been successful. However, further resistance arises from mutations like C797S, which blocks the covalent binding of second and third-generation inhibitors. Current research is focused on developing fourth-generation allosteric inhibitors and macrocyclic quinazoline-based inhibitors that can overcome these new resistance mechanisms. [7][8]* Expanding Therapeutic Areas: The biological activity of quinazolines is not limited to cancer. [23]Researchers are actively exploring their potential as:

-

Antiviral agents , with some derivatives showing inhibitory activity against coronaviruses. [24] * Antibacterial agents , with novel derivatives being investigated against resistant strains like MRSA. [25] * Anti-inflammatory agents , through mechanisms like the inhibition of the NF-κB pathway. [26]* Hybrid Molecules: A promising strategy involves creating hybrid molecules that fuse the quinazoline scaffold with other pharmacophores. This can lead to dual-acting compounds or molecules with improved pharmacokinetic profiles. [27]

-

Conclusion

The quinazoline scaffold is a testament to the power of a "privileged structure" in medicinal chemistry. From its initial use in treating hypertension to its revolutionary role in establishing targeted cancer therapy, its impact is undeniable. The deep understanding of its synthesis, mechanisms of action, and structure-activity relationships has enabled the rational design of multiple generations of life-saving drugs. As researchers continue to innovate, applying new strategies to overcome clinical challenges like drug resistance and exploring new therapeutic applications, the quinazoline core is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).

- Lap

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022).

- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Bentham Science.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).

- Lapatinib for Advanced or Metastatic Breast Cancer. (2012).

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022).

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.).

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2022).

- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). PubMed.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

- A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). (n.d.). Benchchem.

- Gefitinib - Wikipedia. (n.d.). Wikipedia.

- FDA approved quinazoline derivatives as anticancer drugs. (n.d.).